2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUGFLCGPWMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(4-morpholinylsulfonyl)aniline with bromoacetyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form complex organic molecules.
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophiles replace bromine |
| Coupling | Forms biaryl compounds |
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties. The unique morpholinylsulfonyl group allows for specific interactions with various enzymes, which may lead to therapeutic applications in diseases characterized by enzyme dysregulation .
- Enzyme Inhibition : Studies suggest that it may inhibit key enzymes involved in disease pathways, such as kinases.
Medicine
Ongoing research explores the therapeutic potential of this compound in drug discovery. Its structural features suggest possible applications in treating conditions like epilepsy and cancer.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholinylsulfonyl group play crucial roles in these interactions, potentially inhibiting enzyme activity or altering protein function. The exact pathways and molecular targets can vary depending on the specific application and research context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Table 1: Key Structural and Functional Differences
Analgesic and Anti-inflammatory Agents:
- N-[4-(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Demonstrated analgesic activity comparable to paracetamol .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Showed anti-hypernociceptive effects in inflammatory pain models, likely due to sulfonamide-mediated COX inhibition .
Anticancer Activity:
- Compound 7c–7e : Derivatives with acryloyl groups exhibited inhibitory effects on leukemia cell growth (IC₅₀ values in micromolar range). The methoxy/trimethoxy substituents enhanced lipophilicity and target binding .
Receptor Modulation:
Biological Activity
Overview
2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom and a morpholinylsulfonyl group, which are believed to contribute to its pharmacological properties. The molecular formula of this compound is C₁₂H₁₅BrN₂O₄S, with a molecular weight of 363.24 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in inflammation and cancer pathways. The presence of the morpholinylsulfonyl group enhances its ability to interact with various biomolecules, potentially leading to modulation of biochemical pathways .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes .
- Antitumor Properties : There is emerging evidence that suggests potential anticancer effects, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Testing : A study evaluated various N-substituted acetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that structural modifications significantly influenced antimicrobial effectiveness against pathogens like E. coli and C. albicans .
- In Vitro Studies : In vitro assays demonstrated that similar compounds exhibited significant inhibition of bacterial growth, highlighting the importance of functional groups in enhancing bioactivity .
- Pharmacokinetics and Toxicity : The safety profile of compounds within this class has been assessed, indicating that while some exhibit low toxicity, others may cause irritation or adverse effects at higher concentrations .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Potential enzyme inhibitor |
| N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide | Structure | Antimicrobial | Effective against Gram-positive bacteria |
| N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide | Structure | Anticancer | Induces apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
